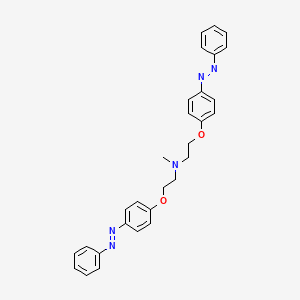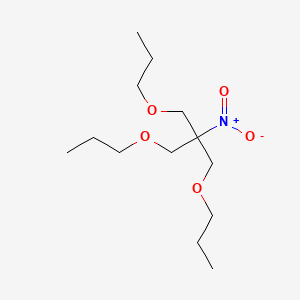
Methane, tris(propoxymethyl)nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, tris(propoxymethyl)nitro- is a chemical compound that belongs to the class of nitro compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methane, tris(propoxymethyl)nitro- typically involves the reaction of nitromethane with formaldehyde under basic conditions. This reaction leads to the formation of tris(hydroxymethyl)nitromethane, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of methane, tris(propoxymethyl)nitro- may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high production rates. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methane, tris(propoxymethyl)nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce nitroalkenes or other oxidized compounds .
Scientific Research Applications
Methane, tris(propoxymethyl)nitro- has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of various drugs and therapeutic agents.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methane, tris(propoxymethyl)nitro- involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. Additionally, its ability to undergo redox reactions makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Methane, tris(propoxymethyl)nitro- can be compared with other nitro compounds, such as:
Nitromethane: A simpler nitro compound with a single nitro group attached to a methane molecule.
Nitroethane: Similar to nitromethane but with an ethane backbone.
1-Nitropropane: A nitro compound with a propane backbone.
2-Nitropropane: Another nitropropane isomer with the nitro group attached to the second carbon atom
These compounds share similar chemical properties but differ in their molecular structures and specific applications. Methane, tris(propoxymethyl)nitro- stands out due to its unique structure and potential for diverse applications in various fields.
Properties
CAS No. |
63869-37-4 |
|---|---|
Molecular Formula |
C13H27NO5 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-nitro-1,3-dipropoxy-2-(propoxymethyl)propane |
InChI |
InChI=1S/C13H27NO5/c1-4-7-17-10-13(14(15)16,11-18-8-5-2)12-19-9-6-3/h4-12H2,1-3H3 |
InChI Key |
QXYNUWAESNQJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(COCCC)(COCCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


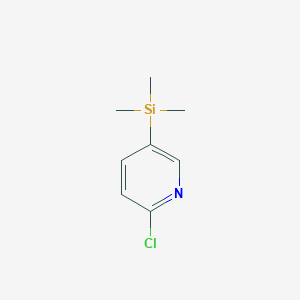

![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
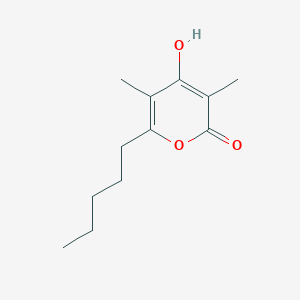
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)

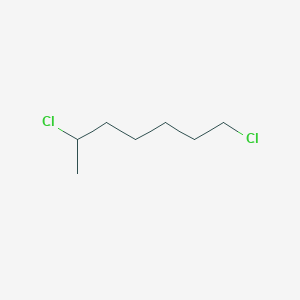




![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)
